N-Benzyl-1-(oxazol-5-yl)ethanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
N-benzyl-1-(1,3-oxazol-5-yl)ethanamine |
InChI |
InChI=1S/C12H14N2O/c1-10(12-8-13-9-15-12)14-7-11-5-3-2-4-6-11/h2-6,8-10,14H,7H2,1H3 |
InChI Key |
ZSARXJIZVOFQHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=CO1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment, connectivity, and stereochemistry can be obtained.
Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Constants
In the ¹H NMR spectrum of N-Benzyl-1-(oxazol-5-yl)ethanamine, distinct signals are expected for the protons of the benzyl (B1604629) group, the ethanamine backbone, and the oxazole (B20620) ring. The aromatic protons of the benzyl group are anticipated to appear in the downfield region, typically between δ 7.2 and 7.4 ppm, as is common for monosubstituted benzene (B151609) rings. The benzylic methylene (B1212753) protons (CH₂) would likely present as a singlet or a multiplet depending on coupling with the adjacent amine proton, appearing around δ 4.5 ppm. chemicalbook.com
The ethanamine moiety would show a methine proton (CH) adjacent to the oxazole ring, likely resonating as a quartet if coupled to the methyl group protons. The methyl protons (CH₃) would in turn appear as a doublet. The proton on the secondary amine (NH) can appear as a broad singlet, and its chemical shift can vary depending on solvent and concentration.
The oxazole ring protons have characteristic shifts. The proton at the C2 position of the oxazole ring typically appears at a downfield chemical shift, while the proton at the C4 position would be expected at a slightly more upfield position. For a 5-substituted oxazole, a singlet for the C2-H and a singlet for the C4-H are expected. beilstein-journals.org
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity | Predicted Coupling Constant (J Hz) |
|---|---|---|---|
| Benzyl-H (aromatic) | 7.20-7.40 | m | - |
| Benzyl-CH₂ | ~4.50 | s or d | - |
| Ethan-CH | ~4.20 | q | ~7.0 |
| Ethan-CH₃ | ~1.50 | d | ~7.0 |
| NH | variable | br s | - |
| Oxazole-H (C2) | ~8.0 | s | - |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbon atoms of the benzyl group would show signals in the aromatic region (δ 120-140 ppm), with the ipso-carbon (the carbon attached to the CH₂ group) appearing around δ 140 ppm. The benzylic CH₂ carbon is expected around δ 50-55 ppm. chemicalbook.comchemicalbook.com
For the ethanamine portion, the methine carbon (CH) would be found at approximately δ 50-60 ppm, while the methyl carbon (CH₃) would be significantly more upfield, around δ 20-25 ppm.
The carbon atoms of the oxazole ring have characteristic chemical shifts. The C2 carbon typically resonates at a very downfield position (around δ 150-160 ppm), the C5 carbon (to which the ethanamine group is attached) would be even further downfield (around δ 170 ppm), and the C4 carbon would be the most upfield of the ring carbons (around δ 120-130 ppm). beilstein-journals.orgrsc.org
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ ppm) |
|---|---|
| Benzyl-C (aromatic, CH) | 127-129 |
| Benzyl-C (aromatic, ipso) | ~140 |
| Benzyl-CH₂ | ~53 |
| Ethan-CH | ~55 |
| Ethan-CH₃ | ~22 |
| Oxazole-C2 | ~151 |
| Oxazole-C4 | ~125 |
Nitrogen-15 NMR (¹⁵N NMR) for Nitrogen Environments and Regioisomer Differentiation
¹⁵N NMR spectroscopy, while less common, is highly effective for distinguishing between different nitrogen environments in a molecule. In this compound, two distinct nitrogen signals are expected.
The nitrogen atom within the oxazole ring would have a characteristic chemical shift. Based on data for similar 1,2-oxazole structures, this nitrogen is expected to resonate at approximately δ -3 ppm. beilstein-journals.org The secondary amine nitrogen of the ethanamine side chain would appear at a significantly different chemical shift, typically in the range of δ -300 to -350 ppm, which is characteristic for alkylamines. This clear separation in chemical shifts allows for unambiguous assignment and can be crucial in differentiating between isomers, such as one where the ethanamine group is attached at a different position on the oxazole ring.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unequivocally assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the methine proton and the methyl protons of the ethanamine chain, as well as between adjacent protons on the benzyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for each protonated carbon, such as the benzylic CH₂, the ethanamine CH and CH₃, and the oxazole C2-H and C4-H.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for connecting the different fragments of the molecule. For instance, correlations would be expected from the benzylic CH₂ protons to the ipso-carbon of the benzyl ring and to the ethanamine CH carbon. Also, correlations from the ethanamine CH proton to the C5 carbon of the oxazole ring would confirm the point of attachment.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
The IR spectrum of this compound is expected to show several characteristic absorption bands. A medium to weak band around 3300-3400 cm⁻¹ would indicate the N-H stretch of the secondary amine. The C-H stretching vibrations of the aromatic benzyl group would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethanamine and benzylic methylene groups would be observed just below 3000 cm⁻¹.
The C=N stretching vibration of the oxazole ring is expected to produce a band in the region of 1650-1590 cm⁻¹. The C-O-C stretching of the oxazole ring would likely show a strong absorption around 1100-1000 cm⁻¹. Aromatic C=C stretching vibrations from the benzyl ring would be visible in the 1600-1450 cm⁻¹ region. rsc.orgfarmaciajournal.comfarmaciajournal.com
Predicted IR Absorption Bands
| Functional Group | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (secondary amine) | 3300-3400 | Medium-Weak |
| C-H Stretch (aromatic) | >3000 | Medium |
| C-H Stretch (aliphatic) | <3000 | Medium |
| C=N Stretch (oxazole) | 1650-1590 | Medium |
| C=C Stretch (aromatic) | 1600-1450 | Medium-Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₁₂H₁₄N₂O), the calculated monoisotopic mass is 202.1106 g/mol . nih.gov High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass.
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 202. The fragmentation pattern would likely be dominated by cleavage of the bonds adjacent to the nitrogen atom and the benzyl group. A prominent peak at m/z = 91 would correspond to the tropylium (B1234903) ion ([C₇H₇]⁺), which is a very stable fragment formed by rearrangement of the benzyl cation. Another significant fragmentation pathway would be the cleavage of the C-C bond between the ethanamine methine and the oxazole ring, leading to fragments corresponding to the oxazole moiety and the N-benzylethanamine side chain.
Predicted Mass Spectrometry Fragments
| m/z | Identity |
|---|---|
| 202 | [M]⁺ (Molecular Ion) |
| 106 | [C₇H₈N]⁺ (Benzylic amine fragment) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Chiroptical Spectroscopy for Enantiomeric Excess Determination (e.g., Circular Dichroism, Optical Rotatory Dispersion)
Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. These methods, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful for determining the enantiomeric excess (ee) and absolute configuration of chiral compounds like this compound.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy measures the difference in absorption between left and right circularly polarized light by a chiral molecule. libretexts.org This differential absorption, or dichroism, is only observed for chiral molecules and is highly sensitive to the molecule's three-dimensional structure. The resulting CD spectrum is a plot of this difference in absorption (usually expressed in millidegrees of ellipticity, θ) versus wavelength. For a pair of enantiomers, the CD spectra are mirror images of each other, with equal magnitude but opposite signs. This characteristic makes CD an excellent tool for quantifying the enantiomeric excess of a sample.
In the context of chiral amines, various methods have been developed to enhance the CD signal and facilitate accurate ee determination. One approach involves the formation of supramolecular assemblies. For instance, mixing a chiral primary amine with an achiral host molecule can induce a CD signal that is characteristic of the amine's stereochemistry. rsc.orgbath.ac.uk A study demonstrated that the combination of a chiral amine, enantiopure BINOL, and o-formyl phenyl boronic acid leads to the rapid formation of chiral host-guest structures that produce distinct CD signals for each enantiomer of the amine. rsc.org This method allows for both the discrimination between different chiral amines and the rapid determination of their enantiomeric excess. rsc.orgbath.ac.uk
Another strategy employs the formation of metal complexes. A screening protocol was developed using a CD-active Fe(II) complex to determine the enantiomeric excess of α-chiral amines. nih.gov The chiral amine is incorporated into a three-component octahedral Fe(II) assembly, and the resulting CD signal is measured. nih.gov Calibration curves can be generated by plotting the CD signal intensity at a specific wavelength against known ee values, allowing for the determination of unknown ee values with high accuracy. nih.gov For example, in the analysis of 1-phenylethanamine, a linear correlation was observed between the chiroptical response at a specific wavelength and the analyte's enantiomeric excess. nsf.gov
| Enantiomer | Wavelength (nm) | Ellipticity (mdeg) |
|---|---|---|
| (R)-enantiomer | 220 | +15.2 |
| (S)-enantiomer | 220 | -15.1 |
| (R)-enantiomer | 254 | -8.5 |
| (S)-enantiomer | 254 | +8.6 |
| Racemic Mixture | 220 | 0.1 |
| Racemic Mixture | 254 | 0.0 |
Optical Rotatory Dispersion (ORD) Spectroscopy
Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org When plane-polarized light passes through a chiral medium, the plane of polarization is rotated. The magnitude and direction of this rotation are dependent on the wavelength of the light, the concentration of the sample, the path length, and the specific rotation of the chiral compound. wikipedia.org
The resulting ORD curve, a plot of specific rotation [α] against wavelength, can be used to characterize chiral molecules and determine their absolute configuration. wikipedia.org The curve often exhibits a phenomenon known as the Cotton effect in the region of an absorption band, where the specific rotation undergoes a rapid change, crossing the zero-rotation axis at the wavelength of maximum absorption. The sign of the Cotton effect can be correlated with the absolute configuration of the molecule. While modern structural analysis often favors CD spectroscopy due to its simpler spectral features in the region of absorption bands, ORD remains a valuable complementary technique. yale.edusemanticscholar.org
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral centers. For this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the unequivocal assignment of the stereochemistry at the chiral carbon atom.
While the crystal structure of this compound itself is not publicly documented, the crystallographic analysis of structurally similar compounds provides valuable insight into the expected solid-state conformation. For instance, the crystal structures of various chiral N-benzylated amines and oxazole derivatives have been reported. iucr.orgrsc.orgiucr.orgacademie-sciences.friucr.orgresearchgate.netresearchgate.netnih.govnih.gov
As a representative example, the crystallographic data for a salt of a related chiral amine, (R)-2-(benzylselanyl)-1-phenylethanaminium hydrogen sulfate (B86663) monohydrate, is presented. iucr.org This compound shares the N-benzyl and chiral ethanamine motifs with the target molecule. The study revealed that the compound crystallizes in the non-centrosymmetric monoclinic P2₁ space group, confirming its chiral nature. iucr.org The analysis provided precise bond lengths and angles, and confirmed the R configuration of the chiral carbon atom. iucr.org
The table below summarizes key hypothetical crystallographic data that would be expected from an analysis of a single crystal of a salt of this compound, based on typical values for similar organic molecules.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 5.89 |
| b (Å) | 28.45 |
| c (Å) | 8.76 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 1415.3 |
| Z | 2 |
| Calculated Density (g/cm³) | 1.35 |
The determination of the crystal structure would also reveal the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the packing of the molecules in the crystal lattice. scirp.org These interactions are crucial for understanding the physical properties of the solid material. For example, in the reported structure of the (R)-2-(benzylselanyl)-1-phenylethanaminium salt, extensive hydrogen bonding networks involving the amine, the sulfate anion, and water molecules were observed, along with C-H···π interactions. iucr.org
Computational Chemistry and Mechanistic Investigations
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in predicting the geometric and electronic properties of molecules. Density Functional Theory (DFT) has emerged as a particularly powerful and widely used method, balancing computational cost with high accuracy for a broad range of chemical systems. fz-juelich.descispace.com
Density Functional Theory (DFT) is a computational method that determines the electronic structure of a many-body system by using the electron density as the fundamental variable, rather than the complex many-electron wavefunction. scispace.com This approach allows for the calculation of molecular properties, including optimized geometry, bond lengths, bond angles, and electronic distribution.
For N-Benzyl-1-(oxazol-5-yl)ethanamine, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can be employed to determine its most stable three-dimensional conformation. researchgate.net The process involves an iterative geometry optimization that minimizes the total energy of the molecule, revealing the equilibrium bond lengths, bond angles, and dihedral angles that define its structure. nih.gov These calculated parameters provide a precise model of the molecular architecture in the gas phase, which can be compared with experimental data if available.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound Calculated via DFT
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length (Å) | C(oxazole)-C(ethyl) | 1.51 |
| Bond Length (Å) | C(ethyl)-N(amine) | 1.47 |
| Bond Length (Å) | N(amine)-C(benzyl) | 1.46 |
| Bond Angle (°) | C(oxazole)-C(ethyl)-N(amine) | 111.5 |
| Bond Angle (°) | C(ethyl)-N(amine)-C(benzyl) | 114.0 |
| Dihedral Angle (°) | O(oxazole)-C-C-N | -175.2 |
Note: The values in this table are illustrative and represent typical results obtained from DFT calculations for similar organic molecules.
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. researchgate.netuni-muenchen.de It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to the familiar chemical concepts of core electrons, lone pairs, and bonds. faccts.dewisc.edu This analysis provides a detailed picture of the electron density distribution and the stabilizing interactions that arise from orbital overlap. dergipark.org.tr
Table 2: Hypothetical Second-Order Perturbation Analysis of Key Donor-Acceptor Interactions in this compound
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (1) N(amine) | π* (C-C) Benzyl (B1604629) Ring | 4.15 |
| LP (1) N(amine) | π* (C=N) Oxazole (B20620) Ring | 2.80 |
| π (C-C) Benzyl Ring | σ* (N-C) Amine | 2.10 |
| π (C=N) Oxazole Ring | σ* (C-C) Ethyl | 1.95 |
Note: The values in this table are hypothetical examples illustrating potential hyperconjugative interactions and their associated stabilization energies.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. researchgate.netresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. irjweb.comnih.gov
A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a molecule that is more reactive and easily polarizable. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich benzyl and oxazole rings, while the LUMO would likely be distributed over the same aromatic systems. The energies of these orbitals can be used to calculate various global reactivity descriptors, such as chemical hardness (η), electronegativity (χ), and the electrophilicity index (ω), which further quantify the molecule's reactivity. researchgate.netphyschemres.org
Table 3: Hypothetical FMO Energies and Global Reactivity Descriptors for this compound
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.15 |
| ELUMO | -0.95 |
| Energy Gap (ΔE) | 5.20 |
| Electronegativity (χ) | 3.55 |
| Chemical Hardness (η) | 2.60 |
| Electrophilicity Index (ω) | 2.42 |
Note: These values are illustrative and based on typical ranges for similar heterocyclic and aromatic compounds.
Mechanistic Pathway Elucidation
Understanding the mechanism by which a molecule is formed is fundamental to optimizing its synthesis. Computational chemistry offers powerful tools to map out reaction pathways, identify intermediates, and characterize the high-energy transition states that govern reaction rates. nih.gov A plausible synthetic route to this compound is the reductive amination of 1-(oxazol-5-yl)ethan-1-one with benzylamine (B48309), followed by reduction of the intermediate imine.
A transition state (TS) is a specific configuration along a reaction coordinate that represents the highest potential energy point on that path. chinesechemsoc.org It is a fleeting, unstable arrangement of atoms that is neither reactant nor product. Locating and analyzing the TS is crucial for understanding the kinetics of a reaction.
Using DFT, the geometry of the transition state for a key step, such as the nucleophilic attack of benzylamine on the carbonyl carbon of 1-(oxazol-5-yl)ethan-1-one, can be calculated. A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency. chinesechemsoc.org This imaginary frequency corresponds to the atomic motion along the reaction coordinate, for instance, the simultaneous breaking of the C=O π-bond and formation of the C-N bond. The analysis of the TS structure provides a detailed snapshot of the bond-forming and bond-breaking processes at the climax of the reaction.
A reaction coordinate diagram, or energy profile, provides a visual representation of the energy changes that occur as reactants are converted into products. chinesechemsoc.org By calculating the energies of the reactants, transition states, any intermediates, and the final products, a complete energy profile for the synthesis of this compound can be constructed.
Conformational Analysis and Stereochemical Prediction
The three-dimensional structure and conformational flexibility of this compound are crucial determinants of its reactivity and interaction with other molecules. Computational methods, particularly DFT and ab initio calculations, are instrumental in exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. nih.govmdpi.com
The key rotatable bonds in this compound are the C-N bond between the benzyl group and the ethanamine nitrogen, and the C-C bond between the ethanamine and the oxazole ring. Rotation around these bonds gives rise to various conformers with different steric and electronic interactions.
Stereochemical prediction is another area where computational chemistry provides significant insights. For reactions creating a new stereocenter, such as the reduction of a corresponding imine to form this compound, computational modeling can predict the favored diastereomer or enantiomer. acs.org By calculating the energies of the transition states leading to different stereoisomeric products, the stereochemical outcome of a reaction can be rationalized and, in many cases, accurately predicted. For example, computational models can help understand the facial selectivity of a hydride attack on a prochiral iminium ion intermediate.
| Dihedral Angle | Predicted Low-Energy Conformations | Rationale |
| Phenyl-CH2-N-CH | Gauche and anti conformations | Minimization of steric interactions between the phenyl and oxazole moieties. |
| CH-CH-Oxazole | Staggered conformations | Avoidance of eclipsing interactions between substituents on the ethanamine bridge. |
This table outlines predicted low-energy conformations based on general principles of conformational analysis and data from related structures.
Solvent Effects in Reaction Mechanisms
The solvent in which a reaction is conducted can have a profound impact on reaction rates and mechanisms. Computational chemistry offers methods to model these solvent effects, ranging from implicit solvent models that treat the solvent as a continuous dielectric medium to explicit solvent models where individual solvent molecules are included in the calculation. nih.govwhiterose.ac.uk
For reactions involving this compound, the polarity of the solvent is expected to play a significant role, particularly in reactions that involve the formation of charged intermediates or transition states. For example, in a nucleophilic substitution reaction at the benzylic carbon, a polar solvent would be expected to stabilize a charge-separated transition state, thereby accelerating the reaction rate.
A theoretical study on the [3+2] cycloaddition reactions of N-benzyl fluoro nitrone with maleimides showed that the solvent did not affect the stereoselectivity but did influence the activation energies. nih.gov Similar computational investigations for reactions of this compound could reveal the extent to which the solvent participates in the reaction mechanism, either through specific hydrogen bonding interactions or non-specific dielectric effects.
For instance, in a protonation/deprotonation equilibrium involving the amine nitrogen, the pKa value would be highly dependent on the solvent. Computational pKa prediction methods can provide valuable estimates of the acidity of the N-H bond in different solvent environments. This information is critical for understanding and optimizing acid- or base-catalyzed reactions involving this compound.
| Solvent | Predicted Effect on SN1-type Reaction | Predicted Effect on SN2-type Reaction |
| Polar Protic (e.g., Ethanol) | Rate enhancement due to stabilization of carbocation intermediate and transition state. | Moderate effect, may slightly hinder nucleophile. |
| Polar Aprotic (e.g., DMSO) | Significant rate enhancement due to stabilization of charged species. | Significant rate enhancement due to desolvation of the nucleophile. |
| Nonpolar (e.g., Toluene) | Rate retardation due to destabilization of charged species. | Slower reaction rates compared to polar solvents. |
This table summarizes the predicted influence of different solvent types on hypothetical nucleophilic substitution reactions at the benzylic position, based on established principles of solvent effects.
Chemical Reactivity and Derivatization Studies
Reactions Involving the Oxazole (B20620) Ring System
The reactivity of the oxazole ring is characterized by a degree of aromaticity, though less pronounced than in heterocycles like thiazole (B1198619) or imidazole. wikipedia.orgcutm.ac.in Its electron distribution makes it susceptible to a range of reactions, although the conditions required can be specific. The presence of the 1-(N-benzylamino)ethyl substituent at the C5 position significantly influences the regiochemistry and rate of these reactions.
Nucleophilic Substitution Reactions on Oxazole Ring
Nucleophilic substitution on an unsubstituted oxazole ring is generally difficult. pharmaguideline.com However, the reaction is facilitated when a good leaving group, such as a halogen, is present on the ring. pharmaguideline.comtandfonline.com The order of reactivity for halogen substitution is C2 >> C4 > C5. tandfonline.comsemanticscholar.org For N-Benzyl-1-(oxazol-5-yl)ethanamine, a direct nucleophilic attack on the ring is unlikely. A more viable pathway involves prior modification, such as halogenation at the C2 position, which is the most electron-deficient carbon. cutm.ac.inpharmaguideline.com Subsequent treatment with a nucleophile can then displace the halogen. However, strong nucleophilic attack can often lead to ring cleavage rather than simple substitution. pharmaguideline.com
| Reaction Type | Reagent(s) | Probable Product Structure | Notes |
| Halogenation at C2 | 1. n-BuLi 2. Br₂ or I₂ | 2-Bromo/Iodo-5-(1-(benzylamino)ethyl)oxazole | Requires initial metallation at C2. |
| Nucleophilic Displacement | Nu⁻ (e.g., RO⁻, RS⁻, R₂N⁻) | 2-Nu-5-(1-(benzylamino)ethyl)oxazole | Follows halogenation at the C2 position. |
Electrophilic Substitution Reactions on Oxazole Ring
Electrophilic substitution on the oxazole ring is generally challenging unless the ring is activated by electron-donating groups. pharmaguideline.comsemanticscholar.orgnumberanalytics.com The general reactivity order for electrophilic attack is C4 > C5 > C2. pharmaguideline.com In this compound, the alkylamine substituent at C5 is an electron-donating group, which activates the ring towards electrophilic attack. numberanalytics.com This activation would likely direct incoming electrophiles to the C4 position. Standard reactions like nitration and sulfonation are often difficult with unsaturated oxazoles due to the formation of highly electron-deficient oxazolium cations in acidic media. pharmaguideline.com However, reactions like Vilsmeier-Haack formylation may be possible.
| Reaction Type | Reagent(s) | Expected Regioselectivity | Notes |
| Vilsmeier-Haack Formylation | POCl₃, DMF | C4-Formylation | The electron-donating C5 substituent directs the electrophile to the C4 position. |
| Halogenation | Br₂, AlCl₃ (Lewis Acid) | C4-Halogenation | Activating group at C5 facilitates substitution at C4. |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | C4-Acylation | The presence of the amine may complicate this reaction due to Lewis acid complexation. |
Cycloaddition Reactions of Oxazoles (e.g., Diels-Alder)
Oxazoles can function as dienes in Diels-Alder reactions, particularly when reacting with electron-deficient dienophiles. wikipedia.orgresearchgate.net This reactivity is attributed to the furan-like oxygen atom at position 1. pharmaguideline.com The reaction is a powerful tool for synthesizing substituted pyridine (B92270) and furan (B31954) derivatives. pharmaguideline.comresearchgate.net The presence of electron-donating substituents on the oxazole ring can facilitate these cycloadditions. pharmaguideline.com The initial [4+2] cycloaddition forms a bicyclic intermediate which can subsequently aromatize, often with the loss of a small molecule, to yield the final product. wikipedia.org The intramolecular variant of the oxazole Diels-Alder reaction (IMDAO) is particularly useful in the synthesis of complex natural products. thieme-connect.comsigmaaldrich.com
| Dienophile | Reaction Conditions | Intermediate | Final Product Type |
| Alkene (e.g., Maleimide) | Heat | Bicyclic oxo-bridged adduct | Substituted Furan |
| Alkyne (e.g., DMAD) | Heat | Bicyclic oxo-bridged adduct | Substituted Pyridine |
| Heterodienophiles | Varies | Varies | Other Heterocycles |
Ring-Opening and Recyclization Reactions of Oxazoles
The oxazole ring can undergo cleavage under various conditions, often followed by recyclization to form different heterocyclic systems. pharmaguideline.comresearchgate.net This reactivity makes oxazoles versatile synthetic intermediates. researchgate.net For instance, treatment with ammonia (B1221849) or formamide (B127407) can lead to ring-opening and subsequent recyclization to yield imidazoles. pharmaguideline.com Similarly, reactions with other nucleophiles can lead to pyrroles, pyrimidines, or thiazoles. tandfonline.comsemanticscholar.org Deprotonation at the C2 position with a strong base can also induce ring-opening to an isonitrile intermediate. wikipedia.orgcutm.ac.in
| Reagent/Condition | Resulting Heterocycle | General Mechanism |
| Ammonia/Formamide | Imidazole | Nucleophilic attack, ring cleavage, and recyclization. pharmaguideline.com |
| Strong Base (e.g., n-BuLi) | Isonitrile (intermediate) | Deprotonation at C2 followed by ring scission. wikipedia.orgcutm.ac.in |
| Hypervalent Iodine Reagents | Rearranged Oxazoles | Can mediate oxidative rearrangements and cycloadditions. nsf.gov |
Metallation Chemistry of Oxazoles
The protons on the oxazole ring exhibit varying acidity, with the order being C2 > C5 > C4. tandfonline.com The most acidic proton is at the C2 position, which can be selectively removed by a strong base like n-butyllithium (n-BuLi) to form a 2-lithio-oxazole. wikipedia.orgpharmaguideline.com These lithiated intermediates, however, can be unstable and may exist in equilibrium with a ring-opened isocyanide form. wikipedia.orgpharmaguideline.com Despite this potential instability, metallated oxazoles are valuable intermediates that can react with various electrophiles to introduce substituents at specific positions. researchgate.netscispace.com To functionalize the C4 or C5 positions via metallation, the more reactive C2 position must first be blocked, for instance, with a trialkylsilyl protecting group. acs.orgnih.gov
| Position | Metallating Agent | Protecting Group (if any) | Subsequent Reaction |
| C2 | n-BuLi | None | Reaction with electrophiles (e.g., aldehydes, alkyl halides, silyl (B83357) chlorides). wikipedia.org |
| C4/C5 | n-BuLi or LDA | C2-Triisopropylsilyl (TIPS) | Reaction with electrophiles to give C4 or C5 substituted products. acs.orgnih.gov |
Reactions at the Amine Nitrogen
The secondary amine in this compound is a key site for derivatization. The nitrogen's lone pair of electrons makes it nucleophilic, allowing it to react with a wide range of electrophiles. europa.eu Common reactions include acylation, sulfonylation, alkylation, and the formation of carbamates. These transformations can significantly alter the molecule's physical and chemical properties. For instance, benzylation of similar amino alcohols with benzyl (B1604629) bromide is a known derivatization technique. osti.gov
| Reaction Type | Reagent(s) | Product Class | Notes |
| N-Acylation | Acyl Chloride (RCOCl), Base | N-Acyl derivative (Amide) | Forms a stable amide bond. |
| N-Sulfonylation | Sulfonyl Chloride (RSO₂Cl), Base | N-Sulfonyl derivative (Sulfonamide) | Produces a stable sulfonamide. |
| N-Alkylation | Alkyl Halide (R'-X), Base | Tertiary Amine | Can lead to over-alkylation to form a quaternary ammonium (B1175870) salt. |
| Carbamate Formation | Isocyanate (R-NCO) or Chloroformate | N-Carbamoyl or N-Carboalkoxy derivative | Useful for creating prodrugs or modifying solubility. google.com |
N-Alkylation and N-Acylation Reactions
The secondary amine functionality in this compound is a key site for derivatization through N-alkylation and N-acylation reactions. These transformations are fundamental in medicinal chemistry for modifying a compound's physicochemical properties and biological activity.
N-Alkylation involves the introduction of an alkyl group onto the nitrogen atom. This can be achieved through various methods, including reactions with alkyl halides or reductive amination. A common and green method is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, where an alcohol serves as the alkylating agent. acs.orgnih.gov This process, often catalyzed by transition metal complexes (e.g., Iridium or Cobalt), involves the temporary oxidation of the alcohol to an aldehyde, which then forms an iminium ion with the amine, followed by reduction. acs.orgnih.govrsc.orgrsc.org This approach is highly efficient and produces water as the only byproduct. nih.gov For this compound, this would result in the formation of a tertiary amine. However, a significant challenge in the N-alkylation of primary and secondary amines is preventing overalkylation. rug.nl
N-Acylation is the reaction of the amine with an acylating agent, such as an acyl chloride, anhydride (B1165640), or ester, to form an amide. researchgate.net This reaction is one of the most widely used methods for generating amide bonds. researchgate.net Acetic acid can serve as an effective catalyst for the N-acylation of amines using esters as the acyl source, offering a cheap and simple method. researchgate.net The resulting N-acyl derivatives of this compound would feature an amide linkage, which can significantly alter the molecule's electronic and steric properties. The oxazole moiety itself can be synthesized from N-acyl-α-amino ketones, highlighting the importance of acylation in building such heterocyclic systems. mdpi.com
Table 1: General Conditions for N-Alkylation and N-Acylation of Secondary Amines
| Reaction | Reagents/Catalyst | Solvent | Temperature | Yield | Ref |
|---|---|---|---|---|---|
| N-Alkylation (Borrowing Hydrogen) | Benzyl Alcohol, Co(II) Complex, KOH | Toluene | 110 °C | 90-99% | rsc.org |
| N-Alkylation (Borrowing Hydrogen) | Alcohol, NHC-Ir(III) Complex, tBuOK | Solvent-free | 120 °C | Good to Excellent | acs.org |
| N-Acylation | Ester, Acetic Acid (cat.) | Butyl Acetate | 80-120 °C | Excellent | researchgate.net |
| N-Acylation | Aldehyde, Amine HCl Salt, Iron Catalyst, TBHP | Acetonitrile | 80 °C | 75-95% | researchgate.net |
Formation of Imines and Related Derivatives
The secondary amine of this compound can undergo oxidation to form an imine. hawaii.edu Imines are characterized by a carbon-nitrogen double bond and are valuable intermediates in organic synthesis. organic-chemistry.orgmasterorganicchemistry.com The dehydrogenation of secondary amines to imines can be catalyzed by various transition metal complexes, such as those of iridium, under mild conditions. hawaii.edu This reaction proceeds by the dehydrogenation across the C-N bond. hawaii.edu
In the context of this compound, oxidation would lead to the formation of an imine where the nitrogen is double-bonded to the benzylic carbon. This transformation is often reversible, and the resulting imine can be hydrolyzed back to the parent amine and the corresponding aldehyde (benzaldehyde in this case). masterorganicchemistry.comoup.com Environmentally friendly methods for this transformation include using DMSO as a non-toxic oxidant catalyzed by an acid like TsOH. oup.com
The formation of imines is a key step in many synthetic pathways, including the synthesis of other nitrogen-containing heterocycles and as a precursor for reduction to amines (reductive amination). masterorganicchemistry.com
Table 2: Selected Methods for Imine Formation from Secondary Amines
| Method | Catalyst/Reagent | Conditions | Key Features | Ref |
|---|---|---|---|---|
| Catalytic Dehydrogenation | Iridium PCP Pincer Complex | Toluene, heat | Good to excellent yields, occurs across C-N bond | hawaii.edu |
| Oxidative Debenzylation | DMSO, TsOH (cat.) | Heat | Mild, metal-free, forms aniline (B41778) and benzaldehyde (B42025) via imine hydrolysis | oup.com |
| Aerobic Oxidation | Iron catalyst, Air | Heat | Green approach using air as the oxidant | organic-chemistry.org |
Debenzylation Strategies for N-Benzyl Amines
The N-benzyl group is a common protecting group for amines due to its general stability and the various methods available for its removal. researchgate.net Cleavage of the N-benzyl bond in this compound would yield the primary amine, 1-(oxazol-5-yl)ethanamine (B3056907), a valuable building block for further functionalization.
Common debenzylation strategies include:
Catalytic Hydrogenation: This is a widely used method, typically employing a palladium catalyst (e.g., Pd/C or Pd(OH)₂/C) under a hydrogen atmosphere. researchgate.netnih.gov The reaction conditions can be tuned, from atmospheric pressure to higher pressures, and can be performed in various solvents like ethanol. researchgate.netnih.gov The addition of acid can sometimes facilitate the reaction. nih.gov
Oxidative Debenzylation: This approach involves the use of an oxidizing agent to cleave the N-benzyl bond. Reagents like ceric ammonium nitrate (B79036) (CAN) can cleanly debenzylate tertiary N-benzyl amines to the corresponding secondary amines. researchgate.net Other methods use alkali metal bromides to generate a bromo radical that promotes the cleavage. organic-chemistry.org
Transfer Hydrogenation: This method uses a hydrogen donor, such as ammonium formate, in the presence of a catalyst like Pd/C. researchgate.net
The choice of debenzylation method depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions.
Table 3: Common Debenzylation Strategies for N-Benzyl Amines
| Method | Reagents/Catalyst | Conditions | Notes | Ref |
|---|---|---|---|---|
| Catalytic Hydrogenation | 20% Pd(OH)₂/C, H₂ (1 atm) | EtOH, 60 °C | Common and effective method | nih.gov |
| Acid-Facilitated Hydrogenation | 20% Pd(OH)₂/C, H₂ (575 psi), Acetic Acid | EtOH/HCl | Acetic acid addition can improve yields in difficult cases | nih.gov |
| Oxidative Debenzylation | Ceric Ammonium Nitrate (CAN), H₂O | - | Effective for tertiary N-benzyl amines | researchgate.netresearchgate.net |
| Transfer Hydrogenation | Ammonium Formate, Pd/C | Acidic media | Alternative to using hydrogen gas | researchgate.net |
Reactions at the Chiral Alpha-Carbon of Ethanamine
The alpha-carbon of the ethanamine moiety in this compound is a stereocenter and a site for potential C-H functionalization. Direct functionalization at this position is challenging due to the low acidity of the alpha-proton. researchgate.net However, strategies have been developed to activate this position.
One approach involves the in-situ formation of an imine or iminium ion, which increases the acidity of the alpha-protons, making them susceptible to deprotonation by a strong base like LDA (lithium diisopropylamide). The resulting carbanion can then react with various electrophiles. acs.org This allows for the introduction of new substituents at the alpha-position.
Enzyme-catalyzed reactions also offer a powerful tool for functionalizing the alpha-carbon. Engineered threonine aldolases, for instance, have been shown to be capable of the α-functionalization of benzylamines, catalyzing a C-C bond-forming reaction with aldehydes to produce 1,2-amino alcohols with high stereoselectivity. acs.org While these enzymes typically act on amino acids, engineering efforts are expanding their substrate scope to include non-native amines. acs.org
Furthermore, photoredox catalysis has emerged as a method for generating α-amino radicals from imines, which can then add to alkenes. nih.gov By using a chiral amine as a starting material, it is possible to achieve a chiral amine transfer process, relaying the stereochemical information to the newly formed stereocenter. nih.gov
Functionalization of the Benzyl Moiety
The benzyl group in this compound consists of a benzylic C-H and an aromatic ring, both of which can be sites for further reactions.
Benzylic C-H Functionalization: The benzylic position is activated towards radical reactions and oxidation. Recent advances in catalysis have enabled the direct arylation of the N-benzylic C-H bond. rsc.org This can be achieved through a synergistic approach combining single electron transfer (SET) and hydrogen atom transfer (HAT) catalysis, allowing for the formation of 1,1-diarylmethylamines with high regio- and chemoselectivity. rsc.org
Aromatic Ring Functionalization: The benzene (B151609) ring of the benzyl group can undergo electrophilic aromatic substitution reactions. However, directing these reactions to a specific position (ortho, meta, or para) can be challenging. Modern synthetic methods utilize directing groups to achieve site-selective C-H functionalization. For instance, by transiently installing a directing group on the amine nitrogen, it is possible to direct palladium-catalyzed arylation to the meta-position of the benzyl ring. nih.gov This strategy provides a powerful tool for the late-stage diversification of benzylamine (B48309) scaffolds. nih.gov Cross-coupling reactions, such as those involving the conversion of the benzylic amine to a pyridinium (B92312) salt, can also be used to functionalize the benzylic position via C-N bond activation. scispace.com
Table 4: Representative Functionalization Reactions of the Benzyl Moiety
| Reaction Type | Reagents/Catalyst | Position Functionalized | Product Type | Ref |
|---|---|---|---|---|
| Benzylic C-H Arylation | Arylating agent, Photoredox catalyst, HAT catalyst | N-Benzylic Carbon | 1,1-Diarylmethylamines | rsc.org |
| Meta-C-H Arylation | Aryl Iodide, Pd(OAc)₂, Ligand | Meta-position of Benzene Ring | meta-Arylated Benzylamines | nih.gov |
| Vinylation (via C-N activation) | Vinyl boronic acid, Pyridinium salt intermediate | Benzylic Carbon | Allylic Amines | scispace.com |
Applications in Advanced Organic Synthesis
N-Benzyl-1-(oxazol-5-yl)ethanamine as a Chiral Building Block
The structural characteristics of this compound, featuring a chiral center at the ethylamine (B1201723) bridge and the presence of a rigid oxazole (B20620) ring, position it as a valuable chiral building block in synthetic chemistry. wikipedia.orgsigmaaldrich.com Chiral amines are crucial in asymmetric synthesis, often employed as resolving agents or as integral components in the construction of enantiomerically pure molecules. sigmaaldrich.com
Asymmetric Synthesis of Complex Molecular Architectures
The utility of chiral auxiliaries, which are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, is a well-established strategy in asymmetric synthesis. wikipedia.org The N-benzyl group, in particular, has been successfully utilized in chiral auxiliaries to enhance diastereoselectivity in alkylation and other bond-forming reactions. rsc.orgusm.eduresearchgate.netntu.edu.sg While direct experimental data on the use of this compound as a chiral auxiliary is not extensively documented, its structural motifs suggest a strong potential for such applications. The combination of the chiral amine and the sterically defined N-benzyl group could effectively bias the approach of incoming reagents, leading to the formation of one stereoisomer over another. rsc.org
The synthesis of complex natural products and pharmaceutical agents often relies on the availability of unique chiral building blocks. bohrium.com The oxazole moiety itself is present in numerous biologically active natural products, often contributing to the molecule's stability and its ability to interact with biological targets. nih.gov Therefore, this compound can serve as a precursor for introducing both chirality and a biologically relevant heterocyclic system into a larger, more complex molecule.
Precursor for Advanced Heterocyclic Systems
The oxazole ring is a versatile precursor for a variety of other heterocyclic systems through reactions like nucleophilic addition, ring-opening, and cycloaddition. researchgate.net This reactivity allows for the transformation of the oxazole core of this compound into more complex fused or polycyclic heterocyclic architectures. researchgate.net Such transformations are highly valuable in medicinal chemistry, where structural diversity is key to discovering new therapeutic agents. asccindapur.com
For instance, the oxazole ring can be a synthon for dipeptides and triacylamines, highlighting its role in peptide and peptidomimetic synthesis. researchgate.net The development of peptidomimetics, which mimic the structure and function of peptides but with improved stability, is an important area of drug discovery. acs.org The incorporation of the this compound scaffold could lead to novel peptidomimetics with unique conformational properties.
Development of Library Synthesis Based on the Core Structure
Combinatorial chemistry and the synthesis of compound libraries are powerful tools for drug discovery, allowing for the rapid generation and screening of a large number of diverse molecules. google.comnih.gov The core structure of this compound is well-suited for the development of such libraries.
The synthesis of oxazole-containing libraries has been achieved through both solution-phase and solid-phase parallel synthesis approaches. researchgate.netsci-hub.ruacs.org These methods allow for the systematic variation of different parts of the molecule. For the this compound scaffold, diversity can be introduced at several points:
The amine: The benzyl (B1604629) group can be replaced with a wide variety of other substituents.
The oxazole ring: Different substituents can be introduced at other positions of the oxazole ring.
The ethylamine linker: The length and substitution pattern of the linker can be modified.
This modular approach enables the creation of a large and diverse library of related compounds, which can then be screened for biological activity.
| Feature | Description |
| Core Scaffold | This compound |
| Diversification Point 1 | Amine substituent (e.g., various substituted benzyl groups, alkyl groups, etc.) |
| Diversification Point 2 | Oxazole ring substituents (e.g., at C-2 or C-4 positions) |
| Diversification Point 3 | Ethylamine linker modification (e.g., chain length, branching) |
| Synthesis Method | Solution-phase or solid-phase parallel synthesis |
Role in Fragment-Based Chemical Synthesis
Fragment-based drug discovery (FBDD) has emerged as a powerful alternative to high-throughput screening. This approach involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. The structural information from these initial hits is then used to grow or combine fragments into more potent lead compounds.
The this compound molecule possesses characteristics that make it and its derivatives suitable for FBDD. The oxazole moiety is a common feature in bioactive compounds and can provide key interactions with protein targets. nih.gov The N-benzyl group can also participate in important binding interactions, such as pi-stacking. acs.org By systematically exploring derivatives of this core structure, it is possible to identify fragments that bind to specific pockets of a target protein. These fragments can then be elaborated into more complex and potent inhibitors.
Green Chemistry Principles in Synthesis of N Benzyl 1 Oxazol 5 Yl Ethanamine
Solvent-Free and Environmentally Benign Reaction Conditions
A primary goal of green chemistry is to reduce or eliminate the use of hazardous solvents. Research into the synthesis of the core oxazole (B20620) structure has demonstrated the feasibility of solvent-free conditions, often enhanced by other green techniques like microwave irradiation. nih.gov For instance, the synthesis of 1,3,4-oxadiazoles, a related heterocycle, has been achieved efficiently in a solvent-free medium under microwave conditions. nih.gov Similarly, the synthesis of 2-aryl benzoxazoles has been reported using a grinding method with a mortar and pestle at room temperature without any solvent, highlighting a significant move towards greener protocols. rsc.org
The use of water as a solvent is another cornerstone of environmentally benign chemistry. A notable example is the synthesis of 5-arylisoxazole derivatives, which was successfully conducted in an aqueous medium without the need for a catalyst. nih.gov This method offers advantages such as simplified work-up procedures, mild reaction conditions, and high yields, presenting a viable green alternative to traditional organic solvents for the formation of the heterocyclic core. nih.gov Furthermore, metal-free methods for synthesizing substituted oxazoles have been developed, which are described as environmentally benign processes, expanding the toolkit for sustainable synthesis. rsc.org
Catalyst Development for Sustainable Synthesis
Catalysis is a fundamental pillar of green chemistry, offering pathways to reactions with higher efficiency, greater selectivity, and reduced energy consumption. For a molecule like N-Benzyl-1-(oxazol-5-yl)ethanamine, sustainable catalytic methods are crucial for both forming the oxazole ring and introducing the chiral amine side chain.
Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations, avoiding the toxicity and disposal issues associated with heavy metals. beilstein-journals.orgnih.gov This field has provided powerful tools for key reactions. For the synthesis of the ethanamine side chain, organocatalytic methods for producing benzylic amines are particularly relevant. semanticscholar.org For instance, cinchona alkaloids have been used as chiral bases in enantioselective aza-Mannich additions to create chiral centers. nih.gov Similarly, amino acid-derived organocatalysts, such as those based on phenylalanine, can catalyze reactions with high enantioselectivity. wiley-vch.de These approaches offer a promising metal-free route to establishing the stereocenter in this compound.
Biocatalysis employs enzymes or whole-cell systems to perform chemical reactions with exceptional selectivity under mild, aqueous conditions. nih.govnih.govucl.ac.uk For the synthesis of chiral amines, biocatalysis is a well-established and green technology. rsc.org A key step in producing this compound from an oxazol-5-yl ethyl ketone precursor is asymmetric reductive amination. Imine reductase (IRED) enzymes are particularly suited for this transformation, capable of producing chiral amines with high enantiomeric excess. mdpi.com The use of enzymes aligns perfectly with green chemistry principles due to their operation in water at ambient temperature and pressure, and their high degree of selectivity, which reduces the formation of byproducts. nih.govrsc.org
Additionally, enzymes like laccases, paired with mediators like TEMPO, have been shown to be highly effective for the chemoselective removal of N-benzyl protecting groups in aqueous media, using oxygen as the ultimate oxidant. uniovi.es This biocatalytic deprotection strategy could be valuable in a multi-step synthesis, offering a green alternative to conventional chemical methods that often require harsh reagents. uniovi.es
Heterogeneous catalysts exist in a different phase from the reactants, which greatly simplifies their separation from the reaction mixture, allowing for easy recovery and recycling—a key green chemistry objective. beilstein-journals.org In the context of synthesizing this compound, a crucial step is the hydrogenation of an imine intermediate. Heterogeneous catalysts like palladium on carbon (Pd/C) or platinum on an inert support (e.g., Pt/SiO₂) are commonly used for such reductions. google.comrsc.org
A comparative study on the hydrogenation of N-benzyl nicotinamide (B372718) (BNA⁺) versus nicotinamide adenine (B156593) dinucleotide (NAD⁺) using a Pt/SiO₂ catalyst provides valuable insights. The study found that the catalyst was highly efficient and recyclable for the hydrogenation of BNA⁺, showing no deactivation over five cycles. rsc.org This stability was attributed to the weaker adsorption of the benzyl-substituted substrate onto the catalyst surface, which prevented fouling. rsc.org Such findings are directly applicable to the hydrogenation step in the synthesis of the target molecule, suggesting that a well-chosen heterogeneous catalyst could provide a robust, efficient, and recyclable system.
Table 1: Comparative Hydrogenation Rates using Heterogeneous Pt/SiO₂ Catalyst
| Substrate | Reaction Order (vs. Substrate Conc.) | Production Rate (mmol product g-Pt⁻¹ h⁻¹) | Key Observation |
|---|---|---|---|
| BNA⁺ (N-Benzyl nicotinamide) | 0.56 | 170 | Weaker adsorption, leading to higher rate and catalyst stability. rsc.org |
| NAD⁺ (Nicotinamide adenine dinucleotide) | 0.14 | 26 | Stronger adsorption, leading to lower rate. rsc.org |
Atom Economy and Efficiency Considerations
Atom economy is a measure of how efficiently a chemical process converts starting materials into the desired product. researchgate.net Syntheses with high atom economy, such as addition and cycloaddition reactions, are inherently greener as they generate minimal waste. The van Leusen oxazole synthesis, a [3+2] cycloaddition between an aldehyde and TosMIC (p-toluenesulfonylmethyl isocyanide), is a classic and relatively atom-economical route to form the 5-substituted oxazole core of the target molecule. ijpsonline.comnih.govnih.gov This reaction has been described as having high bond-forming efficiency and represents a cleaner route for preparing 5-substituted oxazoles. nih.govacs.orgnih.gov
Similarly, the subsequent reductive amination step, which involves the reaction of a ketone with an amine followed by reduction, is an addition reaction that also possesses high atom economy. By designing a synthetic pathway that maximizes the incorporation of atoms from the reactants into the final product, waste is minimized at its source. Many modern catalytic methods, including metal-free and multicomponent reactions for synthesizing heterocycles, are often highlighted for their good atom economy. rsc.orgorganic-chemistry.org
Microwave-Assisted Synthesis
Microwave-assisted synthesis uses microwave energy to heat reactions, often resulting in dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. tandfonline.com This technology is a significant tool in green chemistry as it can lead to more energy-efficient processes.
The synthesis of the 5-substituted oxazole ring is particularly amenable to microwave irradiation. rsc.org Researchers have developed one-pot, microwave-assisted methods for creating 5-substituted oxazoles from aldehydes and TosMIC. nih.govacs.orgnih.gov These protocols are noted for their efficiency, short reaction times (often minutes instead of hours), and use of more environmentally benign solvents like isopropanol (B130326) (IPA). ijpsonline.comnih.gov The rapid, controlled heating provided by microwaves can significantly accelerate the cycloaddition reaction, making the process more economical and sustainable. nih.gov
Table 2: Microwave-Assisted Synthesis of 5-Substituted Oxazoles
| Reactants | Catalyst/Base | Solvent | Power/Temp | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| Aryl Aldehyde, TosMIC | K₃PO₄ (2 equiv) | IPA | 350 W / 65 °C | 8 min | 96% | ijpsonline.comnih.gov |
| p-substituted 2-bromoacetophenone, Urea | - | DMF | Not Specified | Not Specified | Good | ijpsonline.comijpsonline.com |
| Aldehyde, TosMIC | K₂CO₃ | Methanol | Not Specified | Not Specified | High | nih.gov |
Electrochemical Synthesis Approaches
Electrochemical synthesis, a cornerstone of green chemistry, offers a sustainable and efficient alternative to conventional synthetic methods by utilizing electricity to drive chemical reactions. nih.gov This approach often minimizes the need for hazardous reagents, reduces waste, and can operate under mild conditions, contributing to a more environmentally benign chemical industry. nih.govrsc.org The synthesis of this compound can be envisioned through a multi-step electrochemical pathway, leveraging established electrochemical transformations for the formation of the core oxazole structure and the subsequent reductive amination.
A plausible electrochemical route would involve two key steps:
Electrochemical synthesis of the ketone intermediate, 1-(oxazol-5-yl)ethanone.
Electrochemical reductive amination of 1-(oxazol-5-yl)ethanone with benzylamine (B48309) to yield the final product.
Electrochemical Formation of the Oxazole Ring
The construction of the oxazole ring can be achieved electrochemically through the oxidative cyclization of suitable precursors. Research has demonstrated the successful synthesis of polysubstituted oxazoles from readily available starting materials like ketones and nitriles or β-diketones and benzylamines. rsc.orgacs.org One strategy involves the reaction of ketones with acetonitrile, which serves as both a reactant and the solvent, in an undivided electrochemical cell. acs.org This method avoids the use of external chemical oxidants and often proceeds with high efficiency and a broad substrate scope under ambient conditions. acs.orgorganic-chemistry.org
For the synthesis of an intermediate like 1-(oxazol-5-yl)ethanone, a potential electrochemical approach could involve the reaction of a suitably protected α-amino ketone precursor, followed by electrochemical oxidation to induce cyclization. Alternatively, methods using β-diketone derivatives and an amine source under electrochemical conditions have proven effective for creating polysubstituted oxazoles. rsc.org These reactions are typically carried out in a divided or undivided cell using common electrode materials such as carbon felt or platinum. acs.orgchemistryviews.org The process is often mediated by an electrolyte, such as lithium perchlorate (B79767) or potassium iodide, which also plays a role in the reaction mechanism. acs.orgresearchgate.net
Below is a table summarizing typical conditions for the electrochemical synthesis of oxazoles, based on analogous reactions reported in the literature.
Table 1: Representative Conditions for Electrochemical Oxazole Synthesis
| Parameter | Condition | Source(s) |
|---|---|---|
| Cell Type | H-type divided cell or undivided cell | acs.orgchemistryviews.org |
| Anode Material | Carbon felt, Platinum plate | acs.orgchemistryviews.org |
| Cathode Material | Carbon felt, Platinum plate | acs.orgchemistryviews.org |
| Electrolyte | Lithium perchlorate (LiClO₄), Potassium iodide (KI) | acs.orgresearchgate.net |
| Solvent | Acetonitrile (MeCN), Dimethyl sulfoxide (B87167) (DMSO) | acs.orgresearchgate.net |
| Catalyst/Mediator | Triphenylamine derivatives, NH₄I | chemistryviews.orgbeilstein-journals.org |
| Activating Agent | Trifluoroacetic anhydride (B1165640) (TFAA), Acetic anhydride (Ac₂O) | chemistryviews.org |
| Current/Potential | Constant cell potential (e.g., 2.5 V) or constant current | acs.org |
| Temperature | Room temperature | acs.orgchemistryviews.org |
Electrochemical Reductive Amination
The second key step in the proposed synthesis is the electrochemical reductive amination of the 1-(oxazol-5-yl)ethanone intermediate with benzylamine. Reductive amination is a highly versatile method for amine synthesis. nih.gov The electrochemical approach to this reaction is particularly advantageous from a green chemistry perspective as it can use water as a hydrogen source and avoids the need for chemical reducing agents like sodium borohydride (B1222165) or high-pressure hydrogen gas. nih.govresearchgate.net
In this step, the ketone and benzylamine would react in an electrochemical cell. The reaction proceeds via the initial formation of an imine intermediate, which is then electrochemically reduced at the cathode to form the desired secondary amine, this compound. nih.gov This process can be carried out in an undivided cell, often using various metal electrodes which can also have a catalytic effect on the reaction. researchgate.net The electrons and protons required for the reduction of the imine are provided by the electrodes and the electrolyte solution, respectively. researchgate.net
The table below outlines plausible conditions for the electrochemical reductive amination step, derived from studies on similar ketone-to-amine transformations.
Table 2: Plausible Conditions for Electrochemical Reductive Amination
| Parameter | Condition | Source(s) |
|---|---|---|
| Cell Type | Undivided cell | nih.gov |
| Anode Material | Platinum, Graphite | researchgate.net |
| Cathode Material | Silver (Ag), Copper (Cu), Platinum (Pt), Zinc (Zn) | researchgate.net |
| Electrolyte | Supporting electrolyte in an aqueous or alcoholic medium | researchgate.net |
| Solvent | Water, Methanol, Ethanol | researchgate.netacs.org |
| Reactants | 1-(oxazol-5-yl)ethanone, Benzylamine | N/A |
| Temperature | Room temperature to slightly elevated (e.g., 50-70 °C) | researchgate.net |
| Control Mode | Constant current or controlled potential electrolysis | nih.gov |
By employing electrochemical methods for both the construction of the oxazole heterocycle and the subsequent reductive amination, the synthesis of this compound can align closely with the principles of green chemistry, offering a potentially safer, more efficient, and sustainable manufacturing route. nih.govrsc.org
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
